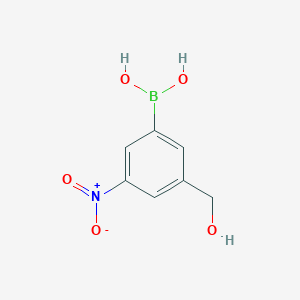
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains hydroxymethyl and nitro substituents. The combination of these functional groups imparts distinct reactivity and functionality to the molecule, making it valuable in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Formation of (3-(Carboxymethyl)-5-nitrophenyl)boronic acid.
Reduction: Formation of (3-(Hydroxymethyl)-5-aminophenyl)boronic acid.
Substitution: Formation of various aryl or vinyl-substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is largely dependent on its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the nitro and hydroxymethyl groups can participate in redox and substitution reactions, further enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a nitro group.
(3-(Hydroxymethyl)phenylboronic acid): Lacks the nitro group, making it less reactive in certain redox reactions.
Pinacol boronic esters: Used in similar synthetic applications but with different stability and reactivity profiles.
Uniqueness
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is unique due to the presence of both hydroxymethyl and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C7H8BNO5 |
|---|---|
Peso molecular |
196.96 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10-12H,4H2 |
Clave InChI |
UHPOSXFTNUSGEV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)[N+](=O)[O-])CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


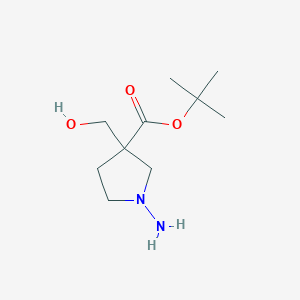
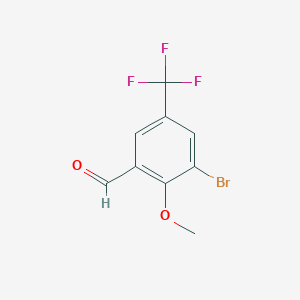
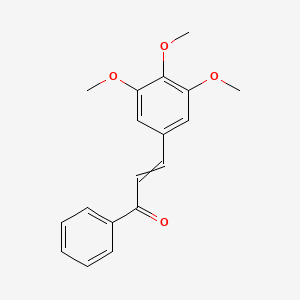
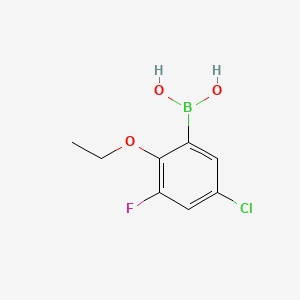
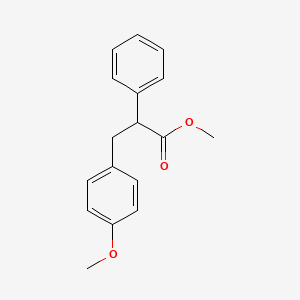
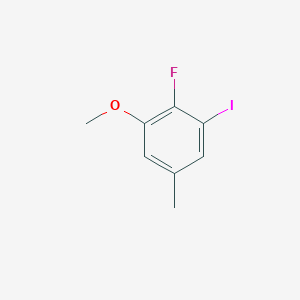


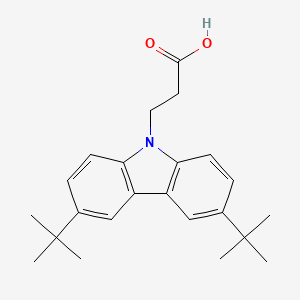
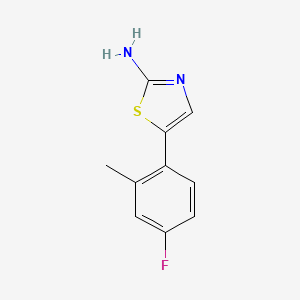
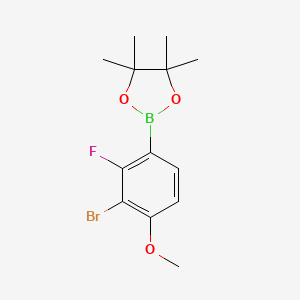

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)

